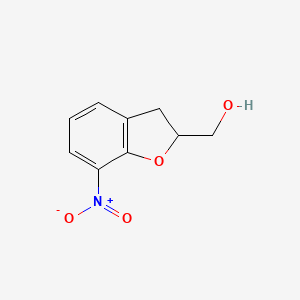

7-Nitro-2,3-dihydrobenzofuran-2-methanol

描述

属性

分子式 |

C9H9NO4 |

|---|---|

分子量 |

195.17 g/mol |

IUPAC 名称 |

(7-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol |

InChI |

InChI=1S/C9H9NO4/c11-5-7-4-6-2-1-3-8(10(12)13)9(6)14-7/h1-3,7,11H,4-5H2 |

InChI 键 |

MRIPHPFOIYYHPH-UHFFFAOYSA-N |

规范 SMILES |

C1C(OC2=C1C=CC=C2[N+](=O)[O-])CO |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-Nitro-2,3-dihydrobenzofuran-2-methanol and related compounds:

Key Observations:

- Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to Carbofuran phenol’s hydroxyl and dimethyl groups. However, solubility data for the target compound are absent in the evidence. For structurally unrelated fluorinated biphenyl acetamides (e.g., compound 9 in ), water solubility was tested via HPLC after centrifugation , suggesting a methodology applicable to the target compound.

- Fluorescence Potential: The nitro group in the target compound resembles the NBD fluorophore (7-nitrobenzoxadiazolyl) in , which is widely used in lipid studies. However, the absence of a fused oxadiazole ring in the target compound may limit its fluorescence intensity compared to NBD derivatives .

常见问题

Q. Table 1: Comparison of Synthetic Methods

(Basic) How can researchers assess the purity and structural integrity of this compound?

Answer:

Critical analytical techniques include:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for purification, followed by LC-MS to detect impurities (e.g., ’s protocol for benzofuran analogs) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry (e.g., ’s approach for nitrobenzofuran derivatives) .

- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (hydroxymethyl, nitro) and regiochemistry.

(Advanced) What strategies optimize cytotoxic activity evaluation for anticancer potential?

Answer:

The sulforhodamine B (SRB) assay () is ideal for quantifying cytotoxicity:

- Protocol : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This method correlates linearly with cell count and protein content, offering sensitivity superior to Bradford/Lowry assays .

- Application : Test dose-dependent cytotoxicity in cancer cell lines (e.g., NCI-60 panel) and compare IC₅₀ values to established drugs.

(Advanced) How can structural data contradictions (e.g., regiochemistry) be resolved?

Answer:

Contradictions arise from synthetic intermediates or isomerization. Mitigation strategies:

- Single-Crystal XRD : Resolve ambiguities in nitro or hydroxymethyl positioning (e.g., ’s use for benzofuran acetic acid derivatives) .

- Comparative Spectroscopy : Contrast experimental NMR shifts with computational predictions (DFT calculations).

- Chromatographic Purity Checks : Use HPLC to isolate isomers and confirm retention times match theoretical models.

(Advanced) What mechanistic insights can be gained from molecular docking studies?

Answer:

Design docking experiments to probe interactions with biological targets (e.g., enzymes):

- Target Selection : Prioritize enzymes with known nitrobenzofuran affinity, such as glutathione S-transferases (). Use PDB structures (e.g., 3GUS) for docking simulations .

- Validation : Compare binding affinities with fluorescent analogs like NBD-labeled compounds (’s phospholipid interaction studies) .

- Functional Assays : Pair docking with enzymatic inhibition assays (e.g., IC₅₀ determination) to validate computational predictions.

(Advanced) How can researchers address low yields in large-scale synthesis?

Answer:

Key variables to optimize:

- Catalyst Loading : Increase Pd catalyst ratios () or switch to Cu-free conditions to reduce side reactions .

- Solvent Systems : Replace acetone with DMF or THF for better solubility of nitro intermediates ( vs. 12) .

- Temperature Control : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity.

Q. Table 2: Yield Optimization Variables

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential nitro group toxicity.

- Waste Disposal : Neutralize acidic byproducts (e.g., from SRB assays) before disposal .

- First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation (aligns with ’s safety guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。